2,4-Diisopropylbenzoic acid
Description
Significance of Aryl Carboxylic Acids in Modern Organic Chemistry
The synthetic utility of aryl carboxylic acids is vast. They serve as key intermediates in the synthesis of a wide array of more complex molecules. The carboxyl group itself can undergo a variety of transformations, including reduction to alcohols, conversion to esters and amides, and decarboxylation to form aryl radicals. nih.gov Recent advancements in synthetic methodologies, particularly in the realm of C-H bond activation and photoredox catalysis, have further expanded the toolkit for functionalizing aryl carboxylic acids in novel and efficient ways. nih.govacs.orgresearchgate.net These methods allow for the direct modification of the aromatic ring, offering more sustainable and atom-economical routes to valuable compounds. nih.govacs.org
Rationale for Focused Investigation of 2,4-Diisopropylbenzoic acid
Among the myriad of substituted benzoic acids, this compound presents a compelling case for focused investigation due to the unique influence of its di-isopropyl substitution pattern. The presence of a bulky isopropyl group at the ortho position (position 2) and another at the para position (position 4) introduces significant steric hindrance around the carboxylic acid functionality and on the aromatic ring. This steric bulk can profoundly impact the compound's reactivity, solubility, and conformational dynamics. researchgate.net Understanding these effects is crucial for predicting its behavior in chemical reactions and for its potential application as a building block in materials science and medicinal chemistry.
Overview of Current Research Trajectories for Alkyl-Substituted Benzoic Acids
Current research on alkyl-substituted benzoic acids is multifaceted, exploring their synthesis, reactivity, and application in various fields. A significant area of interest is the study of the "ortho effect," where a substituent at the ortho position, regardless of its electronic nature, generally increases the acidity of the benzoic acid. vedantu.comcollegedunia.comlibretexts.org This is often attributed to steric inhibition of resonance, where the bulky ortho group forces the carboxylic acid group out of the plane of the benzene (B151609) ring. vedantu.comcollegedunia.com
Furthermore, recent research has focused on the development of novel catalytic methods for the synthesis and functionalization of alkyl-substituted benzoic acids. This includes advancements in Friedel-Crafts alkylation procedures and the exploration of C-H activation strategies to introduce alkyl groups with high selectivity. acs.orgrsc.orgrsc.org The single-electron activation of these acids to generate aryl radicals for subsequent C-C bond formation is also a burgeoning area of research. nih.gov In materials science, the incorporation of bulky alkyl groups can influence the packing of molecules in the solid state, affecting properties like crystal growth and morphology.
Structure
3D Structure
Properties
IUPAC Name |
2,4-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-6-11(13(14)15)12(7-10)9(3)4/h5-9H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDVEMBKUWIWHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406978 | |
| Record name | 2,4-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108961-55-3 | |
| Record name | 2,4-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 2,4 Diisopropylbenzoic Acid
Conventional Synthetic Approaches
Traditional methods for synthesizing 2,4-diisopropylbenzoic acid often rely on foundational organic reactions, primarily focusing on building the alkylated and carboxylated benzene (B151609) ring structure through sequential steps.
Friedel-Crafts Alkylation Strategies for Aromatic Carboxylation
A primary route to this compound involves the Friedel-Crafts alkylation of a pre-existing benzoic acid derivative. This electrophilic aromatic substitution reaction introduces the isopropyl groups onto the benzene ring. mt.com The classic approach uses an alkyl halide, such as isopropyl bromide, and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). mt.com
However, the direct alkylation of benzoic acid is challenging. The carboxylic acid group (–COOH) is a deactivating, meta-directing group, which would theoretically favor the formation of the 3,5-diisopropylbenzoic acid isomer. To achieve the desired 2,4-substitution pattern, a common strategy involves using a protected form of the carboxylic acid, such as a methyl ester (e.g., methyl benzoate). The ester group is less deactivating, allowing for ortho and para alkylation. This two-step process involves:
Friedel-Crafts Alkylation: Reacting methyl benzoate (B1203000) with an isopropyl halide in the presence of AlCl₃. This step yields the methyl 2,4-diisopropylbenzoate intermediate. A pilot-scale study reported achieving this step at 0–5°C in dichloromethane (B109758).
An alternative, though less direct, approach involves the carboxylation of a di-alkylated precursor. This can be accomplished via a Grignard reaction, where a diisopropyl-substituted aryl halide (e.g., 1-bromo-2,4-diisopropylbenzene) is first converted into a Grignard reagent (organomagnesium compound). This reagent then acts as a strong nucleophile, attacking solid carbon dioxide (dry ice) to form a carboxylate salt. youtube.com An acidic workup then neutralizes the salt to produce the final carboxylic acid.
| Reaction Stage | Reagents | Catalyst | Key Outcome |
| Alkylation (via ester) | Methyl benzoate, Isopropyl bromide | AlCl₃ | Formation of methyl 2,4-diisopropylbenzoate |
| Hydrolysis | Methyl 2,4-diisopropylbenzoate, Water | Acid/Base | This compound |
| Carboxylation (via Grignard) | 1-bromo-2,4-diisopropylbenzene, Mg, CO₂ | None | This compound |
Oxidative Transformations of Alkylated Precursors
Another established synthetic route involves the oxidation of a suitable alkylated precursor where the isopropyl groups are already in the correct positions. A common starting material for this method is 2,4-diisopropyltoluene. In this pathway, the methyl group is oxidized to a carboxylic acid group. A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) in acidic conditions, is refluxed with the 2,4-diisopropyltoluene to yield this compound.
A more industrial-scale approach involves the liquid-phase oxidation of diisopropylbenzenes using molecular oxygen. google.com This process is catalyzed by a manganese compound, such as a manganese carboxylate. The reaction is typically carried out at high temperatures (150 to 275 °C) in a solvent mixture containing benzoic acid and a saturated aliphatic monocarboxylic acid (C5-C6). google.com While this method can produce phthalic acids from diisopropylbenzenes, its adaptation for the specific synthesis of this compound would require starting with a precursor that can be selectively oxidized to the mono-carboxylic acid. google.com
| Precursor | Oxidizing Agent | Catalyst | Product |
| 2,4-Diisopropyltoluene | Potassium Permanganate (KMnO₄) | Acid | This compound |
| p-Diisopropylbenzene | Molecular Oxygen (O₂) | Manganese carboxylate | Terephthalic acid (related process) |
Regioselectivity and Isomer Control in Synthetic Routes
Controlling the position of substitution (regioselectivity) is a critical challenge in the synthesis of this compound. During Friedel-Crafts alkylation, the directing effects of the substituents on the benzene ring dictate the outcome.
The carboxylic acid group of benzoic acid directs incoming electrophiles to the meta-position, leading to the formation of the undesired 3,5-diisopropylbenzoic acid isomer as a major byproduct. The strategy of converting the carboxylic acid to an ester is a key solution to this problem. The ester group, while still deactivating, is less so than a carboxylic acid and allows for substitution at the ortho and para positions, thus favoring the desired 2,4-isomer.
Even with a protected group, control is not perfect, and other isomers can form. For instance, in the synthesis of related compounds like 4-hydroxy-3,5-diisopropylbenzoic acid from 4-hydroxybenzoic acid, byproducts from over-alkylation (e.g., 2,4,6-triisopropylphenol) or incomplete alkylation are common. google.comgoogle.com Similar challenges exist for this compound, where isomers like 2,5-diisopropylbenzoic acid could potentially form. google.com Therefore, purification steps such as recrystallization or column chromatography are essential to isolate the pure 2,4-isomer from the reaction mixture.
Directed ortho-metalation offers another advanced strategy for achieving regioselectivity. In this technique, a directing group on the benzene ring complexes with an organolithium reagent, causing deprotonation at the adjacent ortho position. organic-chemistry.org The carboxylate group itself can act as a powerful directing group. By treating an unprotected benzoic acid with a specific lithium reagent (like s-BuLi/TMEDA), it is possible to achieve metalation exclusively at the position ortho to the carboxylate, enabling highly regioselective synthesis. organic-chemistry.org
Advanced and Green Synthetic Methodologies
Recent advancements in chemical synthesis have focused on developing more efficient, scalable, and environmentally friendly methods for producing fine chemicals like this compound.
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing, offering enhanced safety, efficiency, and scalability. A telescoped continuous flow process, similar to those developed for the synthesis of related compounds like propofol (B549288), can be adapted for the production of this compound. researchgate.net
In such a system, reagents are continuously pumped through a heated reactor. Key advantages include precise control over reaction parameters like temperature and residence time, leading to higher yields and purity. For a related synthesis, an optimized flow system achieved a throughput of 71.6 g/hour with over 95% conversion. A study on the flow synthesis of an intermediate for propofol demonstrated the production of up to 47.4 g/day with a 92% yield. researchgate.net These techniques significantly reduce reaction times; a residence time of 20–30 minutes at 120°C is typical, compared to several hours in batch reactions.
| Parameter | Continuous Flow Value | Traditional Batch Equivalent |
| Reaction Time | 20–30 minutes | Several hours |
| Catalyst System | Solid acids (e.g., Amberlyst-15) | Lewis acids (e.g., AlCl₃) |
| Reported Throughput | Up to 71.6 g/hour | N/A (process is not continuous) |
| Reported Yield | >95% conversion | ~65% overall yield |
Catalytic Approaches in this compound Synthesis
The choice of catalyst is central to the efficiency and environmental impact of the synthesis. In conventional Friedel-Crafts reactions, stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) are used. While effective, these catalysts generate significant amounts of acidic waste, which requires neutralization and disposal.
Modern, greener approaches favor the use of heterogeneous solid acid catalysts, such as Amberlyst-15, especially in continuous flow systems. These catalysts can be easily recovered from the reaction mixture by filtration and reused, which simplifies purification and reduces waste.
In oxidative pathways, manganese-based catalysts are effective for the oxidation of alkylated precursors with molecular oxygen. google.com While less established for this specific compound, biotechnological methods using engineered enzymes, such as cytochrome P450, represent a future frontier for green synthesis. These enzymes could potentially perform selective oxidations on alkylated benzene rings under mild conditions, although this remains an area of active research.
Optimization of Reaction Conditions and Solvent Systems
The synthesis of this compound is responsive to variations in reaction conditions and the choice of solvent, which significantly impact yield and purity. Key parameters that are frequently optimized include temperature, reaction time, and the type of solvent and catalyst used.
Temperature and Time: In the common synthesis of a related compound, 4-hydroxy-3,5-diisopropylbenzoic acid, via Friedel-Crafts alkylation, temperature control is crucial. Increasing the alkylation temperature from 60°C to 80°C can shorten the reaction time from 8 hours to 4 hours. However, higher temperatures also increase the risk of forming triisopropyl byproducts. An optimal balance is often found around 70°C for a 6-hour duration, which can yield 75–80% of the desired product. For the synthesis of this compound, elevated temperatures of 80–100°C are preferred to promote thermodynamic control, favoring the formation of the more stable 2,4-isomer. A study demonstrated that a reaction at 90°C for 12 hours resulted in a 78% purity of the 2,4-isomer, whereas lower temperatures (40°C) led to a mixture of isomers.
Solvent Systems: The choice of solvent plays a critical role in stabilizing intermediates and influencing reaction pathways. For the synthesis of this compound, nonpolar solvents such as toluene (B28343) or dichloromethane are favored as they help to stabilize the electrophilic intermediate. In the synthesis of related diisopropylbenzoic acids, high-boiling solvents like ethylene (B1197577) glycol, dimethylformamide, or diphenyl ether are employed during the decarboxylation step, which is often performed at high temperatures (140–180°C). googleapis.com Some modern approaches have explored solvent-free methods, utilizing ultrasonic irradiation to accelerate the reaction, which can be completed in 1-3 hours.
Catalyst Systems: Aluminum chloride (AlCl₃) is a conventional Lewis acid catalyst used in the Friedel-Crafts alkylation to produce this compound. However, the carboxylic acid group is a meta-directing group, which can complicate the regioselectivity. To achieve the desired 2,4-substitution pattern, protecting groups, such as methyl esters, may be used to temporarily modify the directing effect of the carboxylic acid. Solid acid catalysts, like sulfuric acid, are also commonly used, particularly in the alkylation of precursors like p-hydroxybenzoic acid. evitachem.comgoogle.com The use of mineral acids can help to suppress over-alkylation and the formation of byproducts. google.com
Table 1: Optimization of Reaction Conditions for Diisopropylbenzoic Acid Synthesis
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 60°C | Longer reaction time (8 hrs) |
| 70°C | Optimal balance, 75-80% yield | |
| 80°C | Shorter reaction time (4 hrs), risk of byproducts | |
| 90°C | 78% purity of 2,4-isomer after 12 hours | |
| Solvent | Toluene, Dichloromethane | Stabilization of electrophilic intermediate |
| Ethylene Glycol, DMF | Used in high-temperature decarboxylation | |
| Catalyst | Aluminum Chloride (AlCl₃) | Conventional Lewis acid for Friedel-Crafts |
| Sulfuric Acid | Solid acid catalyst, suppresses over-alkylation | |
| Method | Ultrasonic Irradiation | Solvent-free, faster reaction time (1-3 hrs) |
Minimization of Byproduct Formation and Impurity Control in Synthetic Pathways
The synthesis of this compound is often accompanied by the formation of various byproducts and impurities that can affect the final product's purity and yield. Effective control strategies are therefore essential.
Common Byproducts and Impurities: The primary byproducts in the synthesis of diisopropylbenzoic acids include isomers and over-alkylated products. In the synthesis of this compound, the formation of the 3,5-diisopropylbenzoic acid isomer can occur due to incorrect meta-substitution. In related syntheses, such as that of 4-hydroxy-3,5-diisopropylbenzoic acid, byproducts can include 2,4-diisopropylphenol (B134422) and 2,4,6-trisisopropylphenol. google.com Ether impurities, for instance, 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid, can also be formed. Other potential impurities include monoalkylated precursors and dimer impurities. googleapis.com
Control and Minimization Strategies: Several strategies can be employed to minimize the formation of these unwanted substances.
Stoichiometry Control: Careful control of the ratio of reactants is crucial. For example, using a 2:1 molar ratio of isopropyl alcohol to 4-hydroxybenzoic acid can minimize unreacted starting material while preventing the formation of diisopropyl ether.
Catalyst Selection: The choice of catalyst can influence the product distribution. Mineral acids like sulfuric acid are known to suppress over-alkylation. google.com
Reaction Conditions: As mentioned previously, optimizing temperature and reaction time can prevent the formation of byproducts like triisopropyl derivatives.
Purification Techniques: Post-synthesis purification is critical for removing impurities. Techniques such as recrystallization from solvent mixtures like ethanol-water or hexane, and column chromatography are effective. researchgate.net Washing the reaction mixture with specific solvents can also remove certain impurities. For example, countercurrent washing with toluene at a basic pH is effective for removing ether impurities, and distillation under high vacuum can achieve purities greater than 99%. Hot water washing can be used to remove dimer impurities, while a methanol-water mixture can remove monoalkylated impurities. googleapis.com
Table 2: Common Byproducts and Control Strategies
| Byproduct/Impurity | Formation Pathway | Control/Minimization Strategy |
|---|---|---|
| 3,5-Diisopropylbenzoic acid | Incorrect meta-substitution | Optimization of catalyst and reaction conditions |
| 2,4-Diisopropylphenol | Over-alkylation/Side reaction | Use of mineral acids to suppress over-alkylation |
| 2,4,6-Trisisopropylphenol | Over-alkylation | Control of stoichiometry and reaction temperature |
| Ether Impurities | Side reaction with alkylating agent | Washing with toluene at basic pH, high vacuum distillation |
| Monoalkylated Precursors | Incomplete reaction | Optimization of reactant stoichiometry |
| Dimer Impurities | Side reaction of starting materials | Repetitive hot water washing |
Derivatization and Functionalization Strategies
This compound can be chemically modified to produce a variety of derivatives with potentially novel properties and applications.
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing isopropyl and carboxylic acid groups on the ring influence the position of the incoming electrophile. The bulky isopropyl groups can create steric hindrance, potentially affecting the reactivity and regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include halogenation (e.g., with Br₂) and nitration (e.g., with HNO₃). The mechanism for these reactions typically involves the generation of a strong electrophile, which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. msu.edumakingmolecules.com
Reduction Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be reduced to other functional groups, such as aldehydes or primary alcohols. msu.edu Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce a carboxylic acid to a primary alcohol. msu.edulibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org It is generally not possible to stop the reaction at the aldehyde stage with strong reducing agents. msu.edu Milder, more sterically hindered reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or diisobutylaluminum hydride (DIBAL-H) may allow for the partial reduction to an aldehyde. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.org
Oxidation Reactions to Generate Novel Derivatives
Vigorous oxidation of this compound can lead to the formation of different derivatives. Depending on the oxidizing agent and reaction conditions, the aromatic ring or the alkyl side chains can be oxidized. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the isopropyl groups or the entire aromatic ring, leading to the formation of dicarboxylic acids or other oxidized species. doubtnut.com The specific products formed would depend on the precise conditions employed.
Advanced Spectroscopic and Structural Characterization in Research
The structural elucidation of 2,4-diisopropylbenzoic acid, a substituted benzoic acid derivative, relies on a combination of advanced spectroscopic and crystallographic techniques. These methods provide a comprehensive understanding of the molecule's atomic connectivity, functional groups, and three-dimensional arrangement in the solid state.
Computational and Theoretical Chemistry Studies of 2,4 Diisopropylbenzoic Acid
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are essential for elucidating the electronic landscape of 2,4-diisopropylbenzoic acid. Methods like DFT, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), are employed to model its electronic properties accurately. tandfonline.comfigshare.com These studies focus on understanding the distribution of electrons, the energies of molecular orbitals, and the molecule's reactivity profile.
Key electronic descriptors are calculated to provide a comprehensive picture. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's kinetic stability and electronic excitation properties.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and charge transfer interactions. jocpr.com For this compound, NBO analysis would reveal the delocalization of electron density from the electron-donating isopropyl groups into the aromatic ring and the electron-withdrawing effect of the carboxylic acid group. Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In benzoic acid derivatives, the most negative potential is typically located on the carbonyl oxygen of the carboxylic acid, indicating its role as a primary site for electrophilic interaction. researchgate.net
The table below presents a set of representative electronic properties for this compound, as would be predicted from DFT calculations, based on studies of similar substituted benzoic acids.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.3 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | ~ 2.5 D | Measures the overall polarity of the molecule. |
Note: These values are illustrative and derived from computational studies on analogous substituted benzoic acids.
Molecular Modeling of Reaction Mechanisms and Transition States
Molecular modeling is a cornerstone for investigating the intricate pathways of chemical reactions involving this compound. Computational methods allow researchers to map out potential energy surfaces, identify stable intermediates, and, crucially, characterize the high-energy transition states that govern reaction rates. jrespharm.comresearchgate.net
For reactions such as esterification, oxidation of the isopropyl groups, or electrophilic aromatic substitution, DFT calculations can elucidate the step-by-step mechanism. For instance, in an esterification reaction, modeling can track the approach of an alcohol, the formation of a tetrahedral intermediate, and the subsequent elimination of water. The calculated activation energies for each step help determine the rate-limiting stage of the reaction.
Computational studies on the decarboxylation of ortho-substituted benzoic acids have shown that the mechanism can be complex, sometimes involving a keto-enol intermediate. researchgate.net Similarly, modeling the Friedel-Crafts acylation, a common reaction type for aromatic compounds, can reveal the detailed role of the Lewis acid catalyst and the structure of the acylium ion intermediate. nih.govauctoresonline.org These theoretical investigations provide a molecular-level understanding that complements experimental observations and helps in optimizing reaction conditions. jrespharm.com
The table below outlines key computational data points for a hypothetical reaction mechanism.
| Reaction Step | Computational Parameter | Typical Finding |
| Reactant Complex | Binding Energy | Formation of a stable pre-reaction complex. |
| Transition State (TS) | Activation Energy (ΔG‡) | The energy barrier that must be overcome. |
| Transition State (TS) | Imaginary Frequency | Confirms the structure as a true transition state. |
| Intermediate | Relative Energy | Determines the stability of transient species. |
| Product Complex | Reaction Energy (ΔG) | Determines the overall thermodynamic favorability. |
Note: This table illustrates the types of data generated from molecular modeling of a reaction pathway.
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry is widely used to predict the spectroscopic signatures of molecules, which is invaluable for their identification and structural elucidation. For this compound, theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra that can be correlated with experimental data. researchgate.netucl.ac.uk
DFT calculations are highly effective at predicting vibrational frequencies. researchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental IR spectra. jocpr.com Key vibrational modes for this compound include the C=O stretch of the carboxylic acid, the broad O-H stretch, C-H stretches of the isopropyl and aromatic groups, and various fingerprint region vibrations.
The prediction of NMR chemical shifts is another powerful application. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, provides reliable predictions of ¹H and ¹³C chemical shifts. ucl.ac.ukmdpi.com Recent studies on substituted benzoic acid esters have highlighted that computational approaches can successfully rationalize unexpected chemical shifts that defy simple prediction rules, especially for nuclei near sterically demanding groups. researchgate.net
The following table lists predicted spectroscopic data for this compound, based on computational studies of related structures.
| Spectroscopy | Feature | Predicted Wavenumber / Shift |
| FTIR | C=O Stretch (Carboxylic Acid) | ~1700-1730 cm⁻¹ |
| FTIR | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |
| ¹³C NMR | Carbonyl Carbon (COOH) | ~170-175 ppm |
| ¹H NMR | Carboxylic Acid Proton (COOH) | ~11-13 ppm |
| ¹H NMR | Aromatic Protons | ~7.2-8.0 ppm |
Note: These are representative values derived from computational and experimental data on similar benzoic acid derivatives. researchgate.netscribd.comliverpool.ac.uk
Conformational Analysis and Steric Hindrance Effects on Reactivity
The three-dimensional structure and conformational flexibility of this compound are dominated by steric hindrance, a phenomenon extensively studied through computational analysis. numberanalytics.com The presence of an isopropyl group at the C2 position, ortho to the carboxylic acid, creates significant steric repulsion. This interaction, often termed the "ortho effect," forces the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. nih.govrsc.org
Computational methods, particularly potential energy surface (PES) scans, are used to quantify this effect. By systematically rotating the C(ring)-C(OOH) bond and calculating the energy at each step, a rotational energy profile can be constructed. This profile reveals the most stable (lowest energy) conformation and the energy barriers between different conformers. For ortho-substituted benzoic acids, the minimum energy conformation is invariably a non-planar one. nih.govresearchgate.net
This loss of planarity has profound effects on reactivity. It disrupts the π-conjugation between the carboxylic acid group and the aromatic ring, which can alter the acidity of the proton and the susceptibility of the ring to electrophilic attack. rsc.org Steric hindrance from the ortho-isopropyl group can also physically block the approach of reagents to the carboxylic acid, slowing down reactions like esterification. numberanalytics.com
| Conformer | Dihedral Angle (C6-C1-C=O) | Relative Energy (kJ/mol) | Stability |
| Planar | 0° | High | Unfavorable due to steric clash. |
| Twisted | ~45-60° | 0 (Reference) | Most stable, minimizes steric hindrance. |
| Perpendicular | 90° | Intermediate | Represents a rotational barrier. |
Note: The data is illustrative, based on computational analyses of ortho-substituted benzoic acids showing that non-planar conformers are energetically favored. nih.gov
In Silico Approaches for Predicting Chemical Transformations
In silico methods provide a rapid and cost-effective means to predict the potential chemical and biological activities of molecules like this compound before their synthesis and testing. These computational screening techniques are central to modern drug discovery and materials science. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent example. QSAR models are statistical correlations that link a molecule's structural or physicochemical properties (descriptors) to its biological activity or a specific chemical property. researchgate.net For a series of benzoic acid derivatives, descriptors could include calculated electronic properties (like atomic charges), steric parameters (like molecular volume), and lipophilicity (LogP). A resulting QSAR model could predict, for example, the tyrosinase inhibitory activity or antimicrobial properties of this compound. researchgate.netnih.gov
Molecular docking is another powerful in silico technique. This method computationally places a molecule into the binding site of a target protein (e.g., an enzyme or receptor) to predict its binding orientation and affinity. nih.gov Docking studies could be used to evaluate this compound as a potential inhibitor of a specific enzyme, with the software calculating a "docking score" that estimates the strength of the interaction. nih.govresearchgate.net These predictions help prioritize which compounds are most promising for further experimental investigation.
Applications of 2,4 Diisopropylbenzoic Acid in Advanced Organic Synthesis
Role as a Key Intermediate in the Construction of Complex Molecules
2,4-Diisopropylbenzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules due to its specific structural features. The presence of two isopropyl groups at the 2- and 4-positions of the benzene (B151609) ring provides steric bulk and lipophilicity, which can influence the reactivity and properties of the resulting molecules. It is utilized in the production of polymers and resins where distinct structural characteristics are sought.
One notable application is in the synthesis of sterically hindered compounds. The bulky isopropyl groups can direct the course of chemical reactions and influence the binding affinity and selectivity of the final product towards specific enzymes or receptors. This steric hindrance is a crucial factor in designing molecules with specific biological activities.
Furthermore, derivatives of this compound are subjects of scientific investigation for their potential biological activities. For instance, it can be used in studies related to enzyme inhibition or as a model compound for understanding metabolic pathways. The ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows for the introduction of different functional groups onto the benzene ring, further expanding its utility in creating a diverse range of complex molecules.
| Application | Description |
| Polymer Synthesis | Used as a monomer or additive to impart specific properties like thermal stability and solubility to polymers. |
| Pharmaceutical Research | Serves as a scaffold for the synthesis of biologically active compounds, where the diisopropyl substitution pattern can influence drug-receptor interactions. |
| Agrochemicals | Acts as an intermediate in the production of certain pesticides and herbicides. |
Synthesis of Chiral Derivatives and Enantioselective Transformations
The synthesis of chiral derivatives from achiral starting materials is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure compounds with specific biological activities. While direct enantioselective functionalization of this compound is not extensively documented, the principles of asymmetric synthesis can be applied to its derivatives. The creation of chiral molecules often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.
In the broader context of benzoic acid derivatives, several strategies for enantioselective transformations have been developed. For instance, the use of chiral ligands in transition metal-catalyzed reactions is a common approach. beilstein-journals.orgambeed.com These chiral ligands coordinate to a metal center, creating a chiral environment that can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer. beilstein-journals.orgambeed.com
Another approach involves the use of chiral organocatalysts. oaepublish.com Chiral Brønsted acids, for example, can activate substrates towards nucleophilic attack in an enantioselective manner. oaepublish.com These methods, while not specifically detailed for this compound, represent potential pathways for the synthesis of its chiral derivatives. The development of such synthetic routes would be valuable for accessing novel chiral building blocks for various applications.
| Transformation Type | Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Chiral cyclohexanecarboxylic acid derivatives |
| Asymmetric Dihydroxylation | Chiral Osmium catalysts | Chiral dihydroxybenzoic acid derivatives |
| Enantioselective Alkylation | Chiral phase-transfer catalysts | Chiral α-substituted benzoic acid derivatives |
Ligand Design and Precursor Synthesis for Catalysis
The design of ligands is a critical aspect of developing efficient and selective catalysts for a wide range of chemical transformations. chemrxiv.org The structural and electronic properties of a ligand can profoundly influence the reactivity and selectivity of the metal catalyst to which it is coordinated. chemrxiv.org While this compound itself is not typically a ligand, its derivatives can be modified to create new ligands or catalyst precursors.
The steric bulk provided by the two isopropyl groups is a key feature that can be exploited in ligand design. Sterically demanding ligands can create a specific coordination environment around a metal center, which can be beneficial for controlling selectivity in catalytic reactions. researchgate.net For example, derivatives of benzoic acids have been used to synthesize ligands for manganese(II) complexes used in oxidation catalysis. researchgate.net
Furthermore, the carboxylic acid group of this compound can be transformed into other functional groups that are capable of coordinating to metal ions. For instance, it can be converted to an amide, ester, or other functionalities that can act as coordinating sites. These modified derivatives can then serve as precursors for the synthesis of novel catalysts. The development of new chiral ligands and catalysts is an ongoing area of research with the goal of achieving higher efficiency and enantioselectivity in asymmetric synthesis. chemrxiv.org
Development of Novel Functional Groups and Molecular Scaffolds
This compound can serve as a starting material for the development of novel functional groups and molecular scaffolds. Molecular scaffolds are core structures upon which other groups can be attached to create a library of compounds with diverse properties. orientjchem.org The unique substitution pattern of this compound makes it an interesting scaffold for creating new molecules.
For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, introducing new substituents that can alter the electronic and steric properties of the molecule. The carboxylic acid group can also be converted into a variety of other functional groups, providing a handle for further synthetic modifications.
This versatility allows for the construction of complex molecular architectures. For instance, derivatives of benzoic acid have been used to create peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov These scaffolds can have applications in drug discovery and materials science. The ability to create new molecular scaffolds from readily available starting materials like this compound is essential for advancing these fields.
| Scaffold Type | Potential Application |
| Tripodal Scaffolds | Can act as ligands for metal complexes with applications in catalysis and materials science. |
| Helical Scaffolds | May exhibit unique chiroptical properties and could be used in the development of new materials. |
| Macrocyclic Scaffolds | Can be designed to selectively bind to specific ions or molecules, with applications in sensing and separation. |
Explorations in Materials Science and Polymer Chemistry
Incorporation into Polymer Architectures for Tailored Properties
The integration of 2,4-Diisopropylbenzoic acid into polymer chains is a strategic approach to engineer materials with specific functionalities. While less common than other monomers, its distinct structure, featuring two isopropyl groups at the 2- and 4-positions, offers a way to control polymer properties such as thermal stability and solubility. The bulky isopropyl groups can influence the polymer's chain packing and morphology.
In polymer synthesis, this compound can be used as a comonomer or a modifying agent. For instance, in condensation polymerizations, the carboxylic acid group readily participates in forming ester or amide linkages. The presence of the diisopropyl-substituted phenyl ring within the polymer backbone can disrupt chain regularity, potentially lowering the melting point and crystallinity compared to polymers made with simpler aromatic acids like terephthalic acid. This can be advantageous for creating polymers with enhanced solubility in common organic solvents, which is crucial for processing and application.
Role in the Production of Resins and Specialized Materials
This compound serves as a building block in the synthesis of certain resins and specialized materials where tailored properties are required. Its application is notable in the production of synthetic resins, contributing to the final characteristics of the material. For example, similar to other benzoic acid derivatives, it can be used in the formulation of alkyd resins. indiamart.com In this context, it acts as a chain terminator or modifier, controlling the molecular weight and, consequently, the viscosity and drying time of the resin. The bulky isopropyl groups can enhance the resin's gloss, hardness, and chemical resistance. indiamart.com
The production process for materials incorporating this acid often involves its use as an intermediate in more complex syntheses. The compound's structure, with its combination of a reactive carboxylic acid group and a sterically hindered aromatic ring, makes it a valuable precursor for creating functional materials with specific performance attributes.
Investigation of this compound in Liquid Crystal Systems (Comparative to 2,6-isomer)
The isomeric structure of diisopropylbenzoic acid plays a critical role in its application in liquid crystal systems. The placement of the bulky isopropyl groups significantly affects the molecule's shape and, consequently, its ability to form mesophases. While research into the 2,4-isomer is less extensive than its 2,6-counterpart, comparative analysis provides valuable insights.
The 2,6-diisopropylbenzoic acid isomer is noted for the steric hindrance provided by its isopropyl groups, which can enhance the thermal stability of liquid crystals. This is because the bulky groups at the ortho positions force a twisted conformation, which can favor the formation of certain liquid crystalline phases.
In contrast, the 2,4-isomer has a less symmetric structure. This asymmetry can disrupt the packing required for liquid crystal formation or lead to different types of mesophases compared to the 2,6-isomer. The investigation of such compounds often involves synthesizing derivatives, such as esters, to promote mesogenic behavior. The properties of the resulting liquid crystals are then analyzed to understand how the substitution pattern on the aromatic core influences the transition temperatures, phase behavior, and optical properties. The comparison highlights the subtle but crucial role of molecular geometry in the design of liquid crystal materials.
Below is a comparative table outlining the structural differences and their potential influence on liquid crystal properties.
| Feature | This compound | 2,6-Diisopropylbenzoic acid |
| IUPAC Name | 2,4-di(propan-2-yl)benzoic acid | 2,6-di(propan-2-yl)benzoic acid nih.gov |
| Symmetry | Asymmetric | Symmetric |
| Steric Hindrance | Moderate steric hindrance around the carboxylic acid group. | High steric hindrance around the carboxylic acid group due to ortho-substituents. |
| Expected LC Impact | The asymmetric shape may disrupt ordered packing, potentially leading to lower clearing points or different mesophases. | The symmetric, bulky structure can enhance thermal stability and favor specific liquid crystal phases. |
Synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) Utilizing Benzoic Acid Linkers
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds (in COFs). tcichemicals.comresearchgate.net Carboxylic acids, particularly aromatic dicarboxylic and tricarboxylic acids, are among the most common organic linkers used in the synthesis of these frameworks. cd-bioparticles.netresearchgate.net
While simple benzoic acids are not typically used to build extended frameworks due to having only one point of connection, their derivatives are fundamental. The principles of linker design in MOFs and COFs can be applied to understand the potential role of this compound. The "linker engineering" or "mixed-ligand" strategy involves modifying the organic linker to tune the properties of the resulting framework, such as pore size, surface area, and functionality. rsc.org
The incorporation of a linker derived from this compound would introduce bulky isopropyl groups into the pores of the MOF or COF. These groups could have several effects:
Pore Environment Modification : The nonpolar isopropyl groups would create a more hydrophobic pore environment, which could be advantageous for the selective adsorption of nonpolar guest molecules.
Interpenetration Control : The steric bulk of the linkers might prevent or control the degree of interpenetration, a common phenomenon in MOFs where multiple frameworks grow through one another.
Structural Diversity : The specific geometry of the linker can direct the formation of novel network topologies.
The synthesis of such frameworks would typically involve solvothermal reactions, where the benzoic acid-based linker and a metal salt (for MOFs) are heated in a solvent. The choice of linker is crucial for designing MOFs with specific applications, such as gas storage, separation, and catalysis. researchgate.net
Biological and Medicinal Chemistry Research Perspectives
Investigation of Enzyme Inhibition Mechanisms
2,4-Diisopropylbenzoic acid is a subject of interest in biochemical research for its potential to interact with and modulate the activity of enzymes. Its specific structural characteristics, including the presence of bulky isopropyl groups on the benzene (B151609) ring, influence its binding to molecular targets.
Specific Enzyme Targets and Binding Site Interactions
Research indicates that this compound may act as an inhibitor for certain enzymes by binding to their active sites, which in turn blocks the access of the natural substrate. The mechanism of action is highly dependent on the specific molecular target. The diisopropyl substituents are noted for conferring significant steric bulk and lipophilicity, which likely influences its interactions with biological targets.
While direct studies on this compound are limited, the broader class of benzoic acid derivatives has been studied for enzyme inhibition. For instance, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov X-ray crystallography revealed that it binds to the active site, mimicking the natural substrate. nih.gov This suggests that the benzoic acid scaffold can serve as a starting point for designing enzyme inhibitors.
Competitive Inhibition Studies
In biological systems, this compound may function as a competitive inhibitor. Competitive inhibitors are compounds that structurally resemble the substrate and compete for the same active site on an enzyme. longdom.orglibretexts.org This binding is reversible, and the inhibition can be overcome by increasing the concentration of the substrate. longdom.orglibretexts.org
Studies on other benzoic acid derivatives support this potential mechanism. For example, research on tyrosinase immobilized on a carbon black paste electrode used benzoic acid as one of the competitive inhibitors to be tested. mdpi.com The principle of competitive inhibition is a cornerstone in the development of pharmaceuticals, where drugs are designed to competitively inhibit metabolic processes in pathogens or cancer cells. libretexts.org
Role as a Model Compound for Understanding Metabolic Pathways
This compound can be utilized as a model compound to understand metabolic pathways. The study of how this compound is metabolized can provide insights into the broader processes of how organisms handle aromatic compounds. The metabolism of such compounds often involves enzymes like cytochrome P450.
The bacterium Novosphingobium aromaticivorans is known for its ability to metabolize a variety of aromatic compounds, funneling them into central metabolic pathways. researchgate.net While not specifically mentioning this compound, this highlights how structurally related compounds are used to study and engineer metabolic routes for the production of valuable chemicals. researchgate.net The study of how such compounds are broken down can aid in the optimization of microbial strains for bioremediation or the synthesis of biofuels and other bioproducts.
Exploration of Potential Biological Activities (e.g., Antioxidant Properties of Related Structures)
While direct studies on the antioxidant properties of this compound are not extensively documented, research on structurally related benzoic acid derivatives has revealed significant antioxidant activity. mdpi.comnih.gov Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals leading to cell damage. preprints.org
For instance, 4-hydroxy-3,5-diisopropylbenzoic acid, a structural relative, exhibits notable antioxidant properties by scavenging free radicals and reducing oxidative stress. evitachem.com Its mechanism is attributed to the presence of hydroxyl groups that can donate electrons to stabilize free radicals. evitachem.com The antioxidant activity of various benzoic acid derivatives has been investigated, with studies showing that the nature and position of substituents on the benzene ring play a crucial role. nih.govpreprints.org For example, the in vitro antioxidative activity of benzoic acid esters was found to decrease with increasing chain length. nih.gov
| Related Compound | Observed Antioxidant Activity |
| 4-Hydroxy-3,5-diisopropylbenzoic acid | Scavenges free radicals and reduces oxidative stress. evitachem.com |
| Benzoic acid esters | In vitro antioxidative activity decreases with increasing chain length. nih.gov |
| Triazole benzoic acid hybrids | Showed antioxidant properties in relation to standard BHA and Trolox. mdpi.com |
Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For benzoic acid derivatives, SAR studies have been instrumental in designing compounds with desired pharmacological properties. nih.gov
The positioning of the isopropyl groups in this compound is a key determinant of its properties. vulcanchem.com The lipophilicity conferred by the isopropyl groups can enhance membrane permeability. vulcanchem.com The specific 2,4-substitution pattern creates a distinct three-dimensional structure that can affect how the molecule binds to biological receptors. vulcanchem.com
In the broader context of benzoic acid derivatives, SAR studies have shown that:
The length of alkyl side chains can influence the estrogenicity of parabens (esters of p-hydroxybenzoic acid). researchgate.net
For uracil-based benzoic acid and ester derivatives acting as dipeptidyl peptidase-4 (DPP-4) inhibitors, the ester forms can display comparable activities to their acid counterparts, with molecular simulations revealing similar binding modes. nih.gov
The introduction of different substituents onto the benzene ring can significantly alter the biological activity profile. vulcanchem.com
Application as a Chemical Probe for Investigating Molecular Targets
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific molecular target. plos.org While this compound itself is not extensively documented as a chemical probe, its structural motifs are found in molecules designed for such purposes.
For example, derivatives of 2-hydroxy-3,5-diisopropylbenzoic acid have been synthesized and used to create ligands that can activate the nuclear receptor human LRH-1 (NR5A2). plos.org This demonstrates how the diisopropyl-substituted phenyl ring can serve as a scaffold for developing chemical probes. The development of such probes is essential for elucidating the biological functions of specific proteins and may lead to the identification of new therapeutic targets. nih.gov
Supramolecular Chemistry and Crystal Engineering of 2,4 Diisopropylbenzoic Acid
Design and Synthesis of Co-Crystals and Polymorphs
No specific studies on the design, synthesis, or characterization of co-crystals or polymorphs involving 2,4-diisopropylbenzoic acid were found. Research on other benzoic acid derivatives shows that co-crystallization is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients and other materials. mdpi.comugr.es This is typically achieved by selecting co-formers that can establish robust intermolecular interactions, such as hydrogen bonds, with the benzoic acid's carboxylic group. nih.gov
Investigation of Hydrogen Bonding Networks in Solid-State Structures
A detailed crystal structure for this compound, which would be necessary to analyze its specific hydrogen bonding networks, is not publicly available in the searched literature. For related compounds, such as 2-hydroxy-3,5-diisopropylbenzoic acid, crystal structure analysis reveals the formation of classic hydrogen-bonded carboxylic acid dimers. iucr.orgresearchgate.net It is a common motif for benzoic acids to form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. iucr.org
Host-Guest Interactions and Inclusion Compounds
There is no available research detailing the use of this compound as either a host or a guest molecule in inclusion compounds or other host-guest assemblies. The principles of host-guest chemistry often involve the complexation of a smaller "guest" molecule within a cavity of a larger "host" molecule. rsc.org While benzoic acid derivatives can be used to construct larger host frameworks like metal-organic networks, nih.gov no such applications have been documented specifically for this compound.
Self-Assembly Processes of this compound
Specific studies on the self-assembly processes of this compound in solution or on surfaces are not found in the available literature. The self-assembly of benzoic acid derivatives is typically driven by the formation of hydrogen-bonded dimers, which can then organize into larger supramolecular structures. ucl.ac.uk The nature of the substituents on the benzene (B151609) ring can significantly influence these assembly processes. nih.gov
Environmental Aspects and Green Chemistry Initiatives
Evaluation of Biodegradation Pathways and Environmental Fate
Specific studies on the biodegradation of 2,4-Diisopropylbenzoic acid are not extensively available in current literature. However, insights can be drawn from research on structurally analogous compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely studied herbicide. Microbial degradation is a primary route for the breakdown of such aromatic compounds in soil and water. juniperpublishers.comnih.gov For 2,4-D, biodegradation often initiates with the cleavage of the side chain, followed by hydroxylation of the aromatic ring and subsequent ring cleavage to form aliphatic acids that can enter central metabolic cycles like the tricarboxylic acid cycle. juniperpublishers.comnih.gov
The environmental fate of this compound is influenced by factors like soil moisture, temperature, pH, and the presence of acclimated microbial populations. juniperpublishers.comnih.gov While some benzoic acid derivatives can be persistent under anaerobic conditions, aerobic degradation is generally more rapid. juniperpublishers.comnih.gov The presence of isopropyl groups on the benzene (B151609) ring may influence the rate and pathway of degradation compared to other substituted benzoic acids. The environmental mobility of this compound, like other ionizable organic compounds, is expected to be pH-dependent; in its anionic form at neutral or alkaline pH, it would be more water-soluble and potentially more mobile in soil. juniperpublishers.com
Assessment of Potential for Environmental Transformation Products
The transformation of this compound in the environment can occur through both biotic and abiotic processes. Chemical reactions such as oxidation and reduction can lead to the formation of various transformation products. For instance, oxidation could potentially yield hydroxylated derivatives or quinones.
Drawing parallels from related compounds, the degradation of 2,4-D is known to produce 2,4-dichlorophenol (B122985) (2,4-DCP) as a primary intermediate, which is then further degraded. nih.gov It is plausible that the biodegradation of this compound could similarly proceed through the formation of 2,4-diisopropylphenol (B134422). Further research is necessary to identify and characterize the specific environmental transformation products of this compound to fully assess its environmental impact.
Adherence to Principles of Green Chemistry in Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comrsc.org The application of these principles to the synthesis of this compound is crucial for enhancing its environmental profile.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.comlibretexts.org Traditional synthesis routes for this compound, such as the Friedel-Crafts alkylation of benzoic acid derivatives, often have less than optimal atom economy. These reactions can generate significant waste, including byproducts from non-selective reactions and spent catalysts. numberanalytics.com
A common synthesis involves the Friedel-Crafts alkylation of a benzoic acid precursor using an isopropyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). This process can lead to the formation of isomeric byproducts, such as 3,5-Diisopropylbenzoic acid, which reduces the yield of the desired product and necessitates purification steps that generate further waste. Minimizing waste involves optimizing reaction conditions to improve selectivity, using catalytic rather than stoichiometric reagents, and developing processes that generate fewer byproducts. numberanalytics.com For instance, careful control of temperature and reaction time can favor the formation of the desired 2,4-isomer.
| Reaction Type | Potential Byproducts | Reference |
|---|---|---|
| Friedel-Crafts Alkylation | 3,5-Diisopropylbenzoic acid, 2,5-diisopropyl phenol, 2,4,6-triisopropyl phenol | google.comgoogle.com |
| Alkylation of p-hydroxybenzoic acid | 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid, 4,4′-oxydibenzoic acid, 4-hydroxy-3-(propan-2-yl) benzoic acid | google.comgoogle.com |
The choice of starting materials is a cornerstone of green chemistry. Utilizing renewable feedstocks instead of petrochemical-based ones can significantly reduce the environmental impact of chemical production. worldenergy.netmdpi.com The synthesis of this compound typically starts from petroleum-derived precursors like benzoic acid or toluene (B28343).
A move towards sustainability could involve sourcing these precursors from bio-based routes. For example, some microorganisms can produce benzoic acid from renewable resources. eaht.org A particularly promising green approach involves the use of certain Pseudomonas strains that can metabolize α-pinene, a component of turpentine (B1165885) from pine trees, to produce substituted benzoic acids through cytochrome P450-mediated oxidation. While not yet commercially applied to this compound, engineering these biological pathways presents a potential future for sustainable production.
| Feedstock Type | Examples | Potential for Sustainability | Reference |
|---|---|---|---|
| Conventional | Toluene, p-hydroxybenzoic acid, Isopropyl halides | Derived from fossil fuels, less sustainable. | evitachem.com |
| Bio-based / Renewable | α-pinene (from turpentine), Sugarcane, Corncobs | Reduces reliance on fossil fuels, potential for lower carbon footprint. | worldenergy.netbp.com |
Many conventional organic syntheses employ volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts. garph.co.uk The synthesis of this compound has been reported to use solvents such as toluene and dichloromethane (B109758). Green chemistry encourages the replacement of such hazardous solvents with safer alternatives. rsc.orgsigmaaldrich.com
Potential eco-friendly alternatives include water, supercritical fluids like CO₂, and bio-based solvents such as ethyl lactate (B86563) or 2-methyltetrahydrofuran. sigmaaldrich.commdpi.com Water is particularly attractive due to its non-toxicity, non-flammability, and low cost. mdpi.com While the solubility of nonpolar reactants like those in the synthesis of this compound can be a challenge in water, techniques such as the use of co-solvents or surfactants can overcome this limitation. garph.co.uk The development of solvent-free reaction conditions is another key strategy in green synthesis. rasayanjournal.co.in
Catalysts are fundamental to green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for the use of less hazardous reagents. rsc.org The traditional Friedel-Crafts synthesis of this compound uses stoichiometric amounts of Lewis acids like AlCl₃, which generates significant waste.
A greener approach involves the use of heterogeneous solid acid catalysts, such as Amberlyst-15. These catalysts can be easily separated from the reaction mixture and recycled, which simplifies purification and minimizes waste. Continuous flow synthesis using solid-state catalysts represents a significant advancement, offering higher throughput and improved efficiency. In other related syntheses, alkali metal hydroxides like sodium or potassium hydroxide (B78521) are used in catalytic amounts for decarboxylation reactions, which is preferable to using stoichiometric reagents. google.comgoogle.comgoogleapis.com
| Catalyst Type | Example | Application in Synthesis | Green Chemistry Advantage | Reference |
|---|---|---|---|---|
| Conventional Lewis Acid | Aluminum chloride (AlCl₃) | Friedel-Crafts alkylation | Facilitates reaction but generates waste. | |
| Heterogeneous Solid Acid | Amberlyst-15 | Continuous flow alkylation | Reduces waste, catalyst is recyclable. | |
| Alkali Metal Hydroxide | Potassium hydroxide (KOH), Sodium hydroxide (NaOH) | Decarboxylation | Used in catalytic amounts, reducing reagent load. | google.comgoogle.com |
Design for Chemical Degradation
The environmental persistence and ultimate fate of a chemical compound are significantly influenced by its molecular structure. The design of molecules that are susceptible to degradation into benign substances is a cornerstone of green chemistry. For this compound, its degradation potential is primarily governed by the benzoic acid core and the two isopropyl substituents on the aromatic ring.
The chemical structure of this compound, with its alkyl-substituted aromatic ring and carboxylic acid group, presents several potential pathways for chemical degradation, including oxidation, reduction, and substitution reactions. The presence and positioning of the two isopropyl groups create significant steric bulk and increase the compound's lipophilicity, which can influence its reactivity and susceptibility to degradation mechanisms.
Potential Degradation Pathways:
Oxidation: The aromatic ring and the isopropyl groups are potential sites for oxidative degradation. Under environmental conditions, this could occur through photo-oxidation or microbial oxidation. The isopropyl groups could be oxidized to secondary alcohols, ketones, or further to carboxylic acids, while the aromatic ring could undergo hydroxylation and subsequent ring cleavage. The carboxylic acid group is generally resistant to further oxidation.
Photodegradation: Aromatic carboxylic acids can be susceptible to photodegradation. The absorption of UV light can lead to the generation of reactive species and subsequent decomposition. To mitigate this, storage in amber vials is recommended to prevent photodegradation.
Biodegradation: While specific studies on the biodegradation of this compound are not readily available, the principles of microbial degradation of aromatic compounds suggest potential pathways. Microorganisms often initiate the degradation of such compounds by hydroxylation of the aromatic ring, followed by ring cleavage. The steric hindrance from the two isopropyl groups might slow down the rate of microbial attack compared to less substituted benzoic acids.
Influence of Structural Features on Degradation:
The design of this compound was not explicitly for environmental degradation but rather for its specific chemical properties and applications. However, analyzing its structure through the lens of green chemistry provides insights into its likely environmental behavior.
Isopropyl Groups: These bulky alkyl groups sterically hinder enzymatic attack at the adjacent positions on the aromatic ring. This steric hindrance can decrease the rate of biodegradation compared to simpler benzoic acid derivatives.
Carboxylic Acid Group: The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution, which can influence the reactivity of the aromatic ring. It also increases water solubility compared to the corresponding non-carboxylated aromatic hydrocarbon, which may affect its bioavailability for microbial degradation.
Aromatic Ring: The benzene ring itself is a stable structure, but it is the target of many microbial and photochemical degradation pathways. The substitution pattern will dictate the initial sites of attack.
Data on Chemical Degradation:
Specific experimental data on the rates and pathways of degradation for this compound are limited in publicly available literature. The information available is more general in nature.
| Degradation Aspect | Influencing Factors and Potential Pathways |
| Abiotic Degradation | Oxidation: Can be minimized by handling under an inert atmosphere (e.g., N₂ or Ar). Potential for reaction with atmospheric oxidants. |
| Photodegradation: Susceptible to decomposition upon exposure to light. Storage in amber vials at low temperatures is recommended to prevent this. | |
| Thermal Decomposition: Can occur at elevated temperatures; stable storage is recommended at –20°C. | |
| Biotic Degradation | Biodegradation: Specific pathways are not well-documented. Likely proceeds via microbial oxidation of the aromatic ring or isopropyl side chains. Steric hindrance from isopropyl groups may limit the rate. |
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemical synthesis is a burgeoning field that promises to revolutionize the discovery and optimization of molecules like 2,4-diisopropylbenzoic acid.
Predictive Modeling for Synthesis and Properties: Machine learning models are increasingly being developed to predict chemical reaction outcomes, including yields and regioselectivity. researchgate.netacs.org For aromatic carboxylic acids, ML algorithms can be trained on vast datasets to predict the most effective synthetic routes and reaction conditions. beilstein-journals.org For instance, AI can analyze various parameters to suggest optimal catalysts, solvents, and temperature ranges for the synthesis of this compound, potentially minimizing byproduct formation.
Recent studies have demonstrated the use of ML, particularly artificial neural networks (ANN), to predict Hammett constants for a wide array of benzoic acid derivatives. rsc.orgnih.gov These constants are crucial for understanding and predicting the electronic effects of substituents on reaction rates and equilibria. By applying such models, researchers can theoretically estimate the reactivity of this compound in various chemical transformations without the need for extensive empirical experimentation. researchgate.netchemrxiv.orgnih.gov The accuracy of these predictions is enhanced by combining quantum chemical descriptors with other molecular features. rsc.orgnih.gov
Accelerated Discovery of Derivatives: AI-driven platforms can screen virtual libraries of potential this compound derivatives to identify candidates with desired properties for specific applications. researchgate.net This in-silico screening can significantly expedite the discovery of new materials, polymers, or biologically active compounds derived from this compound.
Exploration of Novel Catalytic Systems for Enhanced Reactivity
The development of innovative catalytic systems is crucial for improving the efficiency and selectivity of reactions involving sterically hindered molecules like this compound.
Advanced Catalysts for Synthesis: Research is ongoing to discover more efficient catalysts for the synthesis of substituted benzoic acids. For example, bimetallic cooperative catalysis, utilizing both copper and palladium, has shown promise in the decarbonylative heteroarylation of carboxylic acids, a process that can tolerate sterically hindered substrates. sci-hub.se Furthermore, advancements in catalyst design, such as the development of specific ligands for palladium-catalyzed reactions, are enabling the use of more readily available starting materials like aryl chlorides for the ortho-arylation of benzoic acids. acs.org
Catalysis for Functionalization: Novel catalytic systems are also being explored to functionalize the this compound molecule itself. For instance, iron(III)-based catalysts have been shown to be effective in the ring-opening of epoxides by carboxylic acids, a reaction that could be applied to this compound to create new functionalized esters. rsc.org The steric hindrance of the diisopropyl groups can influence the catalytic activity, and sterically hindered carboxylic acids have been found to be more reactive in certain decarbonylation reactions. sci-hub.se
Advanced Applications in Nanotechnology and Hybrid Materials
The unique structural features of this compound, particularly its bulky isopropyl groups, make it an interesting candidate for applications in nanotechnology and the creation of advanced hybrid materials.
Role in Nanomaterial Synthesis: Carboxylic acids are widely used as stabilizing or capping agents in the synthesis of nanoparticles, influencing their size, shape, and surface properties. researchgate.net The bulky nature of this compound could offer unique advantages in controlling the growth and stability of metallic or metal oxide nanoparticles. Research is exploring how functionalizing nanoparticles with carboxylic acids can enhance their performance in various applications, such as improving the germination of plant seeds. mdpi.com
Component of Hybrid Materials: Aromatic carboxylic acids are key components in the formation of various functional materials. For instance, they can act as ligands in the synthesis of metal-organic frameworks (MOFs) or as catalysts and stabilizers in the creation of covalent organic frameworks (COFs). rsc.orgresearchgate.net The steric bulk of this compound could be leveraged to create porous materials with specific architectures and properties. For example, sterically hindered diortho-substituted carboxylic acids have been used to synthesize small COF colloids. rsc.orgresearchgate.net Furthermore, peptide conjugates with bulky aromatic terminal groups have shown potential in forming hydrogels for applications in drug delivery and catalysis. acs.org
Comprehensive Safety and Sustainability Assessments in Industrial Scale-Up
As the applications for this compound expand, a thorough evaluation of the safety and sustainability of its large-scale production becomes imperative. This goes beyond direct hazard assessment to encompass the entire life cycle of the chemical.
Life Cycle Assessment (LCA): A comprehensive life cycle assessment (LCA) is a critical tool for evaluating the environmental footprint of chemical production. oup.com For aromatic carboxylic acids, LCA can be used to compare the environmental impact of different production routes, such as traditional petrochemical methods versus emerging bio-based pathways. nih.govrsc.org Such assessments consider factors like greenhouse gas emissions, energy consumption, and resource depletion from cradle-to-grave. For example, studies on similar bio-based aromatics have highlighted potential trade-offs, such as reduced global warming potential but increased eutrophication and acidification impacts depending on the feedstock.
Safe and Sustainable by Design (SSbD): The "Safe and Sustainable by Design" (SSbD) framework is a proactive approach to chemical innovation that integrates safety and sustainability considerations from the earliest stages of development. cefic.orgcefic.org Applying the SSbD framework to the industrial scale-up of this compound would involve:
Process Hazard Analysis (PHA): Identifying and mitigating potential hazards associated with handling larger volumes and higher reaction rates. rebuildmanufacturing.com
Green Chemistry Principles: Optimizing the synthesis to reduce waste, use less hazardous solvents, and improve energy efficiency.
Supply Chain Sustainability: Evaluating the environmental and social impacts of raw material sourcing and logistics. nih.gov
The goal is to develop a production process that is not only economically viable but also minimizes its impact on human health and the environment throughout its entire life cycle. oup.commdpi.com
Comparative Studies with Structurally Related Aromatic Carboxylic Acids
To fully understand the unique properties and potential applications of this compound, comparative studies with its structural isomers and other related aromatic carboxylic acids are essential.
Isomeric Comparisons: The position of the isopropyl groups on the benzene (B151609) ring significantly influences the compound's physical and chemical properties. For example, comparing this compound with its 2,6- and 2,5-isomers can provide valuable insights.
2,6-Diisopropylbenzoic acid: This isomer exhibits greater steric hindrance around the carboxylic acid group due to the two ortho-positioned isopropyl groups. vulcanchem.com This increased steric bulk can reduce its reactivity in certain reactions compared to the 2,4-isomer but may enhance properties like thermal stability in specific applications.
2,5-Diisopropylbenzoic acid: In this isomer, the isopropyl groups are at the ortho and meta positions. vulcanchem.com The difference in substitution pattern likely affects its reactivity, crystal packing, and biological interactions compared to the 2,4- and 2,6-isomers. vulcanchem.com
Comparison with Other Substituted Benzoic Acids: Broader comparisons with other substituted benzoic acids can further elucidate the role of the diisopropyl groups.
4-Hydroxy-3,5-diisopropylbenzoic acid: The addition of a hydroxyl group introduces hydrogen bonding capabilities and alters the electronic properties of the ring. nih.gov
Benzoic acids with different alkyl or functional groups: Comparing this compound with benzoic acids containing smaller alkyl groups (e.g., methyl, ethyl) or electron-withdrawing/donating groups can help to systematically understand the structure-property relationships governing their use in various applications. For instance, the steric hindrance in 2,4,6-triisopropyl benzoic acid is so significant that it can limit the number of ligands that bind to a metal center in coordination complexes. researchgate.net
Below is a data table summarizing key properties of this compound and its related isomers.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| This compound | C13H18O2 | 206.28 | Isopropyl groups at positions 2 and 4. echemi.com |
| 2,5-Diisopropylbenzoic acid | C13H18O2 | 206.28 | Isopropyl groups at positions 2 and 5. vulcanchem.com |
| 2,6-Diisopropylbenzoic acid | C13H18O2 | 206.28 | Isopropyl groups at positions 2 and 6, leading to high steric hindrance. nih.govsigmaaldrich.com |
| 4-Hydroxy-3,5-diisopropylbenzoic acid | C13H18O3 | 222.28 | Isopropyl groups at positions 3 and 5 with a hydroxyl group at position 4. nih.govaksci.com |
Q & A
Q. What are the optimal synthetic routes for 2,4-Diisopropylbenzoic acid, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer:
- Synthesis : A common route involves Friedel-Crafts alkylation of benzoic acid derivatives using isopropyl halides, followed by carboxylation. For example, refluxing 2,4-diisopropyltoluene with a strong oxidizing agent (e.g., KMnO₄ in acidic conditions) can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is essential .
- Characterization :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., diisopropyl groups at positions 2 and 4).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validate carboxyl (-COOH) and aromatic C-H stretches.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research-grade material) .
Q. What are the recommended protocols for ensuring sample stability of this compound during storage and analysis?
Methodological Answer:
- Storage : Store in amber vials at –20°C to prevent photodegradation and thermal decomposition. Desiccate to avoid hygroscopic absorption .
- Stability Testing :
- Matrix Effects : In biological matrices (e.g., urine or plasma), add stabilizers like 0.1% ascorbic acid to inhibit enzymatic degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Methodological Answer:
- Data Harmonization : Standardize experimental conditions (e.g., cell lines, exposure durations, solvent controls). For example, discrepancies in IC₅₀ values may arise from using DMSO vs. aqueous solutions .
- Contradiction Analysis :
- Meta-Analysis : Use tools like PRISMA guidelines to systematically compare studies, focusing on effect sizes and confidence intervals .
Q. What computational approaches are suitable for predicting the environmental fate and toxicity of this compound when empirical data is limited?
Methodological Answer:
- Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to estimate biodegradation half-lives and ecotoxicity endpoints (e.g., LC₅₀ for aquatic organisms) .
- Read-Across Strategies : Leverage data from structurally similar compounds (e.g., 4-isopropylbenzoic acid) with validated environmental profiles. Ensure similarity in functional groups, log P values, and metabolic pathways .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict metabolic pathways and persistence .
Q. How can researchers optimize analytical sensitivity for trace-level detection of this compound in complex matrices?
Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for environmental water samples. For biological tissues, employ protein precipitation with acetonitrile followed by SPE .
- Advanced Chromatography :
- Ultra-HPLC (UHPLC) with tandem mass spectrometry (MS/MS) enhances resolution and reduces run time.
- Optimize mobile phase additives (e.g., 0.1% formic acid) to improve ionization efficiency .
- Limit of Detection (LOD) : Achieve sub-ppb levels using isotope dilution (e.g., ¹³C-labeled internal standards) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
